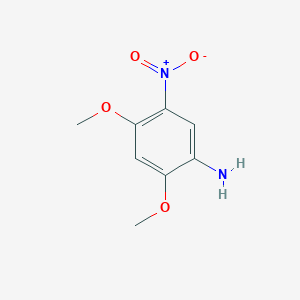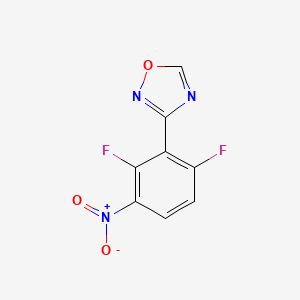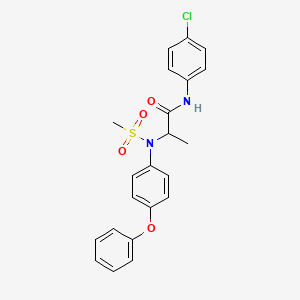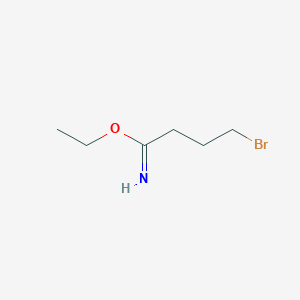
(1-(4-Fluorophenyl)propyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Fluorophenyl)propyl)hydrazine: is an organic compound with the molecular formula C9H13FN2 and a molar mass of 168.21 g/mol It is characterized by the presence of a fluorophenyl group attached to a propyl chain, which is further connected to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)propyl)hydrazine typically involves the reaction of 4-fluoroaniline with propylhydrazine under controlled conditions. One common method includes the use of hydrochloric acid to facilitate the reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(4-Fluorophenyl)propyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(4-Fluorophenyl)propyl)hydrazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for the treatment of neurological disorders and other medical conditions .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-(4-Fluorophenyl)propyl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with receptors to influence cellular signaling processes .
Comparaison Avec Des Composés Similaires
(1-(4-Chlorophenyl)propyl)hydrazine: Similar in structure but with a chlorine atom instead of fluorine.
(1-(4-Bromophenyl)propyl)hydrazine: Contains a bromine atom in place of fluorine.
(1-(4-Methylphenyl)propyl)hydrazine: Features a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (1-(4-Fluorophenyl)propyl)hydrazine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for various applications .
Propriétés
Numéro CAS |
1016765-84-6 |
|---|---|
Formule moléculaire |
C9H13FN2 |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)propylhydrazine |
InChI |
InChI=1S/C9H13FN2/c1-2-9(12-11)7-3-5-8(10)6-4-7/h3-6,9,12H,2,11H2,1H3 |
Clé InChI |
HWSWJRNRTRBAME-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B12447323.png)
![3-[(2-Bromophenyl)methyl]piperidine](/img/structure/B12447334.png)

![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)

![3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)

![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)


![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)

